3-Iodo-4'-methylthiobenzophenone
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Iodo-4’-methylthiobenzophenone is C14H11IOS. The molecular weight is 354.21 g/mol. The structure of this compound includes an iodine atom, a sulfur atom, and a methyl group attached to a benzophenone backbone.Physical and Chemical Properties Analysis
3-Iodo-4’-methylthiobenzophenone is a yellow crystalline powder. The molecular weight is 354.21 g/mol. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Formation and Reactivity of Iodo-compounds in Water Treatment
Formation of Iodo-Trihalomethanes The formation of iodo-trihalomethanes (I-THMs), such as iodoform, during the oxidative treatment of iodide-containing waters can lead to taste and odor problems. This study highlights that HOI reacts with natural organic matter leading to the formation of I-THMs. The reactions of HOI with organic compounds and the kinetics of I-THM formation in natural waters treated with ozone, chlorine, or chloramine were investigated. The study suggests that the presence of substituted phenols and α-methyl carbonyl compounds increases the formation of CHI3, with resorcinol showing the highest yield of CHI3 (Bichsel & Gunten, 2000).
Toxicity and Occurrence of Iodinated Disinfection Byproducts
Occurrence and Toxicity of Iodo-Acids and Iodo-THMs This study focused on the occurrence and toxicity of iodo-acids and iodo-trihalomethanes (iodo-THMs) in chloraminated and chlorinated drinking waters from multiple cities in the United States and Canada. The study found that both iodo-acids and iodo-THMs were present in most water samples, and their levels were influenced by the disinfection method used. It was also discovered that compounds containing an iodo-group generally exhibit enhanced mammalian cell cytotoxicity and genotoxicity compared to their brominated and chlorinated analogues (Richardson et al., 2008).
Application in Organic Synthesis
Formation of Iodobenzene Derivatives The study reports the formation of iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes. The reaction with iodine was accelerated by UV irradiation, leading to high-to-excellent yields. This highlights a novel application of iodine-induced intramolecular cyclization in synthesizing iodobenzene derivatives (Matsumoto et al., 2008).
Synthesis of Selenophene Derivatives The study describes the synthesis of 2,3-dihydroselenophenes from homopropargyl selenides via electrophilic cyclization, using electrophiles like I2. This method provided a pathway to obtain cyclized products, including 3-iodoselenophenes, in high yields. The method's application in synthesizing 4-iodo-2,3-dihydroselenophenes and their use in further chemical reactions were also explored (Schumacher et al., 2010).
Advanced Chemical Studies and Applications
Chemistry of Polyvalent Iodine This review summarizes the developments in the chemistry of polyvalent iodine organic compounds, focusing on their oxidizing properties and environmental character. The review discusses the synthetic applications of iodine(III) and iodine(V) derivatives, their use in various oxidative transformations, and highlights areas of active interest and research in the field of polyvalent organoiodine chemistry (Zhdankin & Stang, 2008).
Future Directions
While specific future directions for 3-Iodo-4’-methylthiobenzophenone were not found in the search results, it is noted that imidazole and benzimidazole compounds (which share structural similarities with this compound) are of significant interest in medicinal chemistry. Future research could explore novel chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .
Properties
IUPAC Name |
(3-iodophenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYODBZYIZLNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641538 |
Source
|
Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-59-6 |
Source
|
Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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